molecular formula C13H11F3N2O2S2 B2809674 Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate CAS No. 505054-22-8

Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate

Cat. No.: B2809674
CAS No.: 505054-22-8
M. Wt: 348.36
InChI Key: QDRZOZRORMDXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate is a chemical compound with the molecular formula C13H11F3N2O2S2 and a molecular weight of 348.37 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring, a five-membered ring with a sulfur atom . The compound also contains a trifluoromethyl group and an ethyl thioacetate group .


Chemical Reactions Analysis

Esters, such as this compound, can undergo various reactions including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of new thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group. These derivatives have been further reacted to yield a variety of compounds, including hydrazones, pyridothienopyrimidine derivatives, and unexpected products through reactions with hydrazine hydrate, aromatic or heterocyclic aldehydes, and other reagents (Abdel-rahman, Bakhite, & Al-Taifi, 2005).
  • It is also a precursor in the synthesis of heterocyclic compounds containing cycloalka(e)thieno[2,3-b]pyridine moiety, showcasing its versatility in generating diverse chemical structures (Al‐Sehemi & Bakhite, 2005).

Biological Applications

  • Certain derivatives of thienopyrimidines synthesized using this compound have demonstrated high inhibition of Hep-G2 cell growth, indicating potential antitumor properties. Specifically, fused heptyl of thienopyrimidothiazines shows promising specific antitumor agent against Hep-G2 cells (Aly et al., 2010).
  • In another study, newly synthesized thiophenyl thienopyrimidinone derivatives prepared from this compound were tested as anti-cancer agents against MCF-7 and MCF-10A cancer cells. The compounds significantly reduced tumor growth in vivo, highlighting their potential as anticancer agents (Amr et al., 2019).

Material Science and Photophysical Properties

  • The compound has been explored for the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, with a focus on their spectral-fluorescent properties. This study highlights its application in the development of materials with specific photophysical characteristics (Ershov et al., 2019).

Properties

IUPAC Name

ethyl 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S2/c1-2-20-11(19)7-22-12-17-8(9-4-3-5-21-9)6-10(18-12)13(14,15)16/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRZOZRORMDXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.